molecular formula C11H12N2O4 B15343043 4-(3-Nitrophenyl)pyrrolidine-3-carboxylic acid CAS No. 1049978-19-9

4-(3-Nitrophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15343043
CAS No.: 1049978-19-9
M. Wt: 236.22 g/mol
InChI Key: FQRPQUABFIUZMG-UHFFFAOYSA-N
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Description

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a nitrophenyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitro-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid, while substitution reactions can lead to various substituted pyrrolidine derivatives .

Scientific Research Applications

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 4-position.

    Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 2-position.

    Trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid: A reduced form with an amino group instead of a nitro group.

Uniqueness

Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the nitrophenyl and carboxylic acid groups with the pyrrolidine ring provides a distinct chemical profile that can be exploited in various research and industrial applications .

Properties

CAS No.

1049978-19-9

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15)

InChI Key

FQRPQUABFIUZMG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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